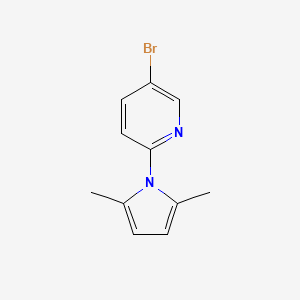

5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-(2,5-dimethylpyrrol-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2/c1-8-3-4-9(2)14(8)11-6-5-10(12)7-13-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWMFKVNJIYNWII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=NC=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20476400 | |

| Record name | 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228710-82-5 | |

| Record name | 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its strategic combination of a pyridine ring, a dimethyl-substituted pyrrole moiety, and a reactive bromine atom makes it a versatile intermediate for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the available physicochemical properties, detailed synthetic methodologies, and potential therapeutic applications of this compound, with a particular focus on its role as a precursor for kinase inhibitors.

Physicochemical Properties

While extensive experimental data for this compound is not widely published in publicly accessible literature, the fundamental properties can be summarized. Further experimental determination is recommended for precise characterization.

| Property | Value | Source |

| CAS Number | 228710-82-5 | [1] |

| Molecular Formula | C₁₁H₁₁BrN₂ | [1] |

| Molecular Weight | 251.12 g/mol | [2] |

| Appearance | Not specified (likely a solid) | Inferred |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Not specified | |

| pKa | Not specified | |

| logP | Not specified |

Synthesis and Characterization

The synthesis of this compound can be conceptually approached through established synthetic organic chemistry reactions. The primary routes involve the formation of the pyrrole ring followed by its attachment to the pyridine core, or the construction of the pyrrole ring onto a pre-functionalized pyridine.

Synthetic Workflow

A plausible and commonly employed synthetic strategy is the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. In this case, 2-amino-5-bromopyridine would be reacted with hexane-2,5-dione.

Experimental Protocols

General Protocol for Paal-Knorr Pyrrole Synthesis:

-

Reaction Setup: To a round-bottom flask is added 2-amino-5-bromopyridine (1.0 equivalent) and hexane-2,5-dione (1.0 to 1.2 equivalents).

-

Solvent and Catalyst: A suitable solvent, such as ethanol, acetic acid, or toluene, is added. A catalytic amount of an acid (e.g., acetic acid, p-toluenesulfonic acid) is often beneficial.

-

Reaction Conditions: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Characterization

The structural confirmation of the synthesized compound would be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the presence of the pyridine, pyrrole, and methyl protons and carbons, with characteristic chemical shifts and coupling constants.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 251.12 g/mol , with a characteristic isotopic pattern for a bromine-containing compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis would be used to determine the purity of the final compound.

Role in Drug Discovery and Development

The primary utility of this compound lies in its application as a key intermediate in the synthesis of kinase inhibitors for potential cancer therapy. The bromine atom serves as a versatile handle for introducing further molecular complexity through various cross-coupling reactions.

Cross-Coupling Reactions

The bromine atom on the pyridine ring is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These reactions allow for the facile introduction of a wide range of aryl, heteroaryl, and amine substituents at the 5-position of the pyridine ring, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.

Potential Signaling Pathway: JAK-STAT

Given its use in the development of kinase inhibitors, derivatives of this compound could potentially target various kinase-mediated signaling pathways implicated in cancer and inflammatory diseases. One such critical pathway is the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.

The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a crucial role in cell proliferation, differentiation, and immune responses. Dysregulation of this pathway is a hallmark of various cancers and autoimmune disorders.

Inhibitors targeting JAKs, particularly JAK1 and JAK2, have shown clinical efficacy in treating myelofibrosis, rheumatoid arthritis, and other inflammatory conditions. The scaffold of this compound provides a foundation for the design of novel JAK inhibitors. By modifying the substituents on the pyridine and pyrrole rings, researchers can optimize the potency, selectivity, and pharmacokinetic properties of these potential drug candidates.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. While a comprehensive dataset of its physicochemical properties is yet to be fully established in public literature, its synthetic accessibility via reactions like the Paal-Knorr synthesis and its utility in generating diverse chemical libraries through cross-coupling reactions are evident. Its primary application as a precursor for kinase inhibitors, potentially targeting pathways such as JAK-STAT, underscores its importance for researchers and professionals in drug discovery and development. Further investigation into the specific biological targets of its derivatives will undoubtedly continue to be an active area of research.

References

Spectral Data for 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectral data (NMR, IR, MS) for the compound 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine. Despite a comprehensive search of available scientific literature and chemical databases, specific experimental spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound has not been located. The compound, with CAS Number 228710-82-5, is commercially available, indicating that its synthesis and characterization have been performed. However, the detailed spectroscopic data is not publicly accessible in the searched repositories.

This document will, therefore, outline the expected spectral characteristics based on the chemical structure and provide a general methodology for the synthesis and spectral analysis of this compound. This information is intended to guide researchers in their own synthesis and characterization efforts.

Predicted Spectral Characteristics

The structure of this compound suggests key features that would be observable in its spectra.

¹H NMR:

-

Pyridyl Protons: Three signals corresponding to the protons on the pyridine ring. The proton at C4 would likely appear as a doublet of doublets, the proton at C3 as a doublet, and the proton at C6 as a doublet. The bromine atom at C5 will influence the chemical shifts of the adjacent protons.

-

Pyrrole Protons: A singlet corresponding to the two equivalent protons on the pyrrole ring at the C3' and C4' positions.

-

Methyl Protons: A singlet corresponding to the six equivalent protons of the two methyl groups on the pyrrole ring.

¹³C NMR:

-

Eleven distinct signals are expected, corresponding to the eleven carbon atoms in the molecule. The carbon atoms attached to the bromine and nitrogen atoms would show characteristic chemical shifts.

IR Spectroscopy:

-

Characteristic peaks for C-H stretching of the aromatic rings and methyl groups.

-

C=C and C=N stretching vibrations from the pyridine and pyrrole rings.

-

A C-Br stretching vibration, typically observed in the fingerprint region.

Mass Spectrometry:

-

The molecular ion peak (M+) would be observed, along with a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br).

-

Fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the bond between the pyridine and pyrrole rings.

Data Presentation

As no quantitative data has been found, the following tables are presented as templates for researchers to populate upon experimental determination.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| [M+H]⁺ | ||

| [M+Na]⁺ | ||

Experimental Protocols

A plausible synthetic route for this compound would involve the reaction of 2,5-dibromopyridine with 2,5-dimethylpyrrole in the presence of a suitable base and catalyst, likely a copper- or palladium-catalyzed cross-coupling reaction.

General Synthetic Procedure:

-

To a solution of 2,5-dibromopyridine and 2,5-dimethylpyrrole in an appropriate solvent (e.g., DMF, toluene), add a base (e.g., K₂CO₃, Cs₂CO₃) and a catalyst (e.g., CuI with a ligand like 1,10-phenanthroline, or a palladium catalyst with a suitable phosphine ligand).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for a specified time, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Spectroscopic Analysis Workflow:

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine, a key intermediate in the development of pharmaceuticals, particularly kinase inhibitors for cancer therapy.[1] The primary synthetic route involves the Paal-Knorr condensation of 2-amino-5-bromopyridine with hexane-2,5-dione. This document details the underlying reaction mechanism, provides generalized experimental protocols for both conventional and microwave-assisted synthesis, and presents a summary of expected quantitative and qualitative data. The information is intended to equip researchers and professionals in drug development with the necessary knowledge to efficiently synthesize and characterize this important molecule.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a brominated pyridine ring linked to a dimethylpyrrole moiety, allows for versatile functionalization, making it a valuable building block in the synthesis of complex therapeutic agents. The core of its synthesis lies in the robust and well-established Paal-Knorr pyrrole synthesis, a method renowned for its efficiency and broad applicability in constructing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[2][3]

Synthetic Pathway and Mechanism

The most direct and widely applicable method for the synthesis of this compound is the Paal-Knorr reaction. This one-pot condensation reaction involves the treatment of 2-amino-5-bromopyridine with hexane-2,5-dione, typically under acidic conditions.

Overall Reaction

Caption: Overall reaction for the synthesis of this compound.

Reaction Mechanism

The Paal-Knorr pyrrole synthesis proceeds through a well-elucidated mechanism involving the following key steps:[2][3][4]

-

Hemiaminal Formation: The reaction is initiated by the nucleophilic attack of the primary amine (2-amino-5-bromopyridine) on one of the carbonyl groups of the 1,4-dicarbonyl compound (hexane-2,5-dione), which is often protonated under acidic conditions, to form a hemiaminal intermediate.

-

Cyclization: The nitrogen of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl group, leading to the formation of a five-membered cyclic intermediate.

-

Dehydration: The cyclic intermediate undergoes two successive dehydration steps to eliminate two molecules of water, resulting in the formation of the stable, aromatic pyrrole ring.

Caption: Simplified mechanism of the Paal-Knorr synthesis of this compound.

Experimental Protocols

The synthesis of this compound can be achieved through both conventional heating and microwave-assisted methods. The choice of method may depend on the desired reaction time and available equipment.

Protocol 1: Conventional Heating

This protocol is adapted from general procedures for the Paal-Knorr synthesis.[5]

Materials:

-

2-Amino-5-bromopyridine

-

Hexane-2,5-dione

-

Glacial Acetic Acid (or another suitable acid catalyst like HCl)

-

Ethanol (or another suitable solvent)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-bromopyridine (1.0 eq) in ethanol.

-

Add hexane-2,5-dione (1.0-1.2 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure this compound.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce the reaction time.[6]

Materials:

-

2-Amino-5-bromopyridine

-

Hexane-2,5-dione

-

Glacial Acetic Acid

-

Ethanol

-

Microwave reaction vial

Procedure:

-

In a microwave reaction vial, combine 2-amino-5-bromopyridine (1.0 eq) and hexane-2,5-dione (1.0-1.2 eq).

-

Add ethanol and a catalytic amount of glacial acetic acid.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 5-20 minutes).

-

Monitor the reaction progress by TLC.

-

After completion, cool the vial to room temperature.

-

Perform the workup and purification as described in the conventional heating protocol.

Caption: General experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the key reactants and expected product characteristics.

Table 1: Reactant Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

| 2-Amino-5-bromopyridine | C₅H₅BrN₂ | 173.01 | White to off-white solid | 1072-97-5[7] |

| Hexane-2,5-dione | C₆H₁₀O₂ | 114.14 | Colorless to yellowish liquid | 110-13-4 |

Table 2: Product Characteristics and Expected Data

| Property | Data |

| Product Name | This compound |

| Molecular Formula | C₁₁H₁₁BrN₂ |

| Molar Mass ( g/mol ) | 251.12 |

| Appearance | Expected to be a solid |

| Yield | Typically moderate to high, dependent on reaction conditions |

| ¹H NMR (CDCl₃, predicted) | δ 8.4-8.5 (d, 1H, Py-H6), 7.7-7.8 (dd, 1H, Py-H4), 7.4-7.5 (d, 1H, Py-H3), 5.9-6.0 (s, 2H, Pyrrole-H), 2.1-2.2 (s, 6H, 2xCH₃) |

| ¹³C NMR (CDCl₃, predicted) | δ 148-150, 140-142, 125-127, 115-117 (Py-C), 128-130 (Pyrrole C-2,5), 106-108 (Pyrrole C-3,4), 13-15 (CH₃) |

| Mass Spectrometry (EI-MS) | m/z 250/252 [M]⁺, corresponding to bromine isotopes |

| Infrared (IR, KBr, cm⁻¹) | ~3100 (C-H aromatic), ~2950 (C-H aliphatic), ~1600, 1450 (C=C, C=N aromatic stretching) |

Conclusion

The synthesis of this compound is efficiently achieved through the Paal-Knorr condensation. This technical guide provides the essential mechanistic insights and adaptable experimental protocols necessary for its successful preparation. The versatility of the Paal-Knorr reaction allows for optimization through both conventional and microwave-assisted heating, catering to different laboratory setups and time constraints. The provided data serves as a benchmark for the characterization of the final product, aiding researchers in confirming its identity and purity. This foundational knowledge is critical for the advancement of drug discovery programs that utilize this important synthetic intermediate.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 4. scribd.com [scribd.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reactivity of 5-bromo-2-aminopyridine derivatives in organic synthesis

An In-depth Technical Guide to the Reactivity of 5-Bromo-2-Aminopyridine Derivatives in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-aminopyridine and its derivatives are pivotal building blocks in modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2][3] The strategic placement of the amino group at the 2-position and the bromine atom at the 5-position provides a versatile scaffold for a wide array of chemical transformations. The bromine atom serves as a reactive handle for numerous palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds, while the amino group can be utilized for further functionalization or to direct cyclization reactions.[3][4] This guide provides a comprehensive overview of the core reactivity of these compounds, focusing on key synthetic transformations including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, as well as synthetically useful cyclization reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a practical resource for professionals in drug development and chemical research.

Core Reactivity and Strategic Importance

The utility of 5-bromo-2-aminopyridine derivatives stems from their dual functionality. The pyridine ring is an electron-deficient system, but the 2-amino group acts as a strong electron-donating group, influencing the reactivity of the ring and, crucially, the carbon-bromine bond at the 5-position.[5] This electronic profile makes the C-Br bond an excellent substrate for oxidative addition in palladium-catalyzed cycles. Consequently, these derivatives are extensively used as precursors for complex heterocyclic systems found in a variety of biologically active molecules, including kinase inhibitors and central nervous system drug candidates.[2][4][6]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry for constructing complex molecular architectures.[7] For 5-bromo-2-aminopyridine derivatives, these methods allow for precise modification at the 5-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the pyridine core and various aryl or vinyl groups, using boronic acids or esters as coupling partners.[7][8] This reaction is fundamental for synthesizing biaryl compounds, which are prominent scaffolds in many pharmaceutical agents.[8][9]

The following table summarizes yields for the Suzuki-Miyaura coupling of a closely related analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. These results provide a strong indication of the expected reactivity and efficiency for 5-bromo-2-aminopyridine derivatives.

| Entry | Arylboronic Acid | Catalyst (5 mol%) | Base (2.5 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15+ | 85 |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15+ | 88 |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15+ | 90 |

| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15+ | 82 |

| Data adapted from studies on 5-bromo-2-methylpyridin-3-amine, a close structural analog.[7][8] |

This generalized protocol is adapted from established methods for aminobromopyridines.[4][8]

-

Reaction Setup: In a dry Schlenk flask, combine 5-bromo-2-aminopyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq). Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

-

Reaction: Stir the mixture vigorously at 90°C.

-

Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-18 hours.[8]

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

The 2,5-Dimethyl-1H-pyrrol-1-yl Group as a Modulator of Electronic Properties in the Pyridine Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a cornerstone of many pharmaceutical compounds, and the electronic properties of its substituents are critical determinants of molecular interactions and pharmacological activity. This technical guide provides an in-depth analysis of the electronic effects imparted by the 2,5-dimethyl-1H-pyrrol-1-yl group on the pyridine scaffold. While a comprehensive comparative study across all substitution patterns is not yet available in the public domain, this document consolidates existing data, outlines robust experimental protocols for the systematic evaluation of these effects, and provides a theoretical framework for understanding the structure-activity relationships. This guide serves as a foundational resource for researchers engaged in the design and development of novel pyridine-based therapeutic agents.

Introduction

The electronic landscape of a molecule dictates its reactivity, binding affinity, and metabolic stability. In the realm of drug discovery, the judicious selection of substituents on a core scaffold, such as pyridine, is a fundamental strategy for optimizing pharmacokinetic and pharmacodynamic profiles. The 2,5-dimethyl-1H-pyrrol-1-yl group presents an intriguing substituent, combining the aromaticity of the pyrrole ring with the steric and electronic influence of the two methyl groups. Understanding its electronic donating or withdrawing character when attached to a pyridine ring is crucial for rational drug design. This guide synthesizes the available spectroscopic data and provides standardized methodologies for a comprehensive investigation of these electronic effects.

Synthesis of Substituted Pyridines

The synthesis of N-aryl pyridines, including those with a 2,5-dimethyl-1H-pyrrol-1-yl substituent, is typically achieved through a Paal-Knorr pyrrole synthesis, which involves the condensation of a primary amine with a 1,4-dicarbonyl compound.

General Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 2,5-dimethyl-1H-pyrrol-1-yl substituted pyridines.

Caption: General workflow for the synthesis and characterization of 2,5-dimethyl-1H-pyrrol-1-yl substituted pyridines.

Experimental Protocol: Synthesis of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine

This protocol is adapted from the synthesis of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine and can be modified for other isomers.

-

Reaction Setup: In a round-bottom flask, dissolve 2,6-diaminopyridine in a suitable solvent such as glacial acetic acid.

-

Addition of Reagent: Add an equimolar amount of 2,5-hexanedione to the solution.

-

Reaction Conditions: Reflux the mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Quantitative Data on Electronic Effects

Spectroscopic Data for 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine

The following data provides spectroscopic details for the 2-amino-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine isomer.

| Parameter | Value |

| ¹H NMR (CDCl₃, ppm) | 2.13 (s, 6H, CH₃), 4.35 (br s, 2H, NH₂), 5.90 (s, 2H, pyrrole-H), 6.48 (d, 1H, pyridine-H), 6.55 (d, 1H, pyridine-H), 7.55 (dd, 1H, pyridine-H) |

| ¹³C NMR (CDCl₃, ppm) | 13.1 (CH₃), 105.5 (pyrrole-C), 110.1, 113.2, 141.5, 150.9, 155.7 (pyridine-C), 128.2 (pyrrole-C) |

| IR (cm⁻¹) | 3347-3300 (NH₂ stretching), ~2900 (C-H alkyl stretching), 1626 (C=N stretching), 1560 (C-N stretching) |

| UV-Vis (CHCl₃, nm) | 254, 287, 355 |

Data extracted from a study on the synthesis and characterization of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine.

Methodologies for Determining Electronic Effects

To systematically quantify the electronic effects of the 2,5-dimethyl-1H-pyrrol-1-yl group, a series of experiments on the 2-, 3-, and 4-substituted isomers are required. The following protocols describe standard methods for such an investigation.

Workflow for Quantifying Electronic Effects

The diagram below outlines the logical workflow for a comprehensive analysis of the electronic effects of a substituent on the pyridine ring.

Caption: Logical workflow for the comprehensive analysis of electronic effects.

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Sample Preparation: Prepare a standard solution of the 2,5-dimethyl-1H-pyrrol-1-yl substituted pyridine of known concentration in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol to ensure solubility).

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl). Add the titrant in small increments and record the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.

Experimental Protocol: Determination of Hammett Parameters

Hammett parameters (σ) are typically determined by measuring the rate or equilibrium constant of a reaction for a series of substituted compounds and comparing them to the unsubstituted parent compound. For a pyridine substituent, this often involves measuring the pKa of a series of substituted benzoic acids or anilines that also contain the pyridine moiety.

-

Synthesis of a Probe Molecule Series: Synthesize a series of probe molecules, for example, 4-(pyridin-X-yl)benzoic acids, where X is the 2,5-dimethyl-1H-pyrrol-1-yl group at the 2-, 3-, or 4-position of the pyridine ring.

-

pKa Measurement: Determine the pKa of each synthesized benzoic acid derivative using the potentiometric titration method described above.

-

Calculation of Hammett Constant: The Hammett substituent constant (σ) is calculated using the Hammett equation: σ = (pKa of unsubstituted benzoic acid - pKa of substituted benzoic acid) / ρ, where ρ is the reaction constant for the ionization of benzoic acid in the chosen solvent system (ρ is defined as 1 for the ionization of benzoic acid in water).

Conclusion and Future Directions

The 2,5-dimethyl-1H-pyrrol-1-yl group is a substituent with the potential to significantly modulate the electronic properties of the pyridine ring. The available spectroscopic data for a single isomer suggests it influences the electron distribution within the pyridine ring. However, a comprehensive understanding of its electronic effects necessitates a systematic study of the 2-, 3-, and 4-substituted pyridine isomers.

Future research should focus on the synthesis of this complete isomer series and the subsequent experimental determination of their pKa values and Hammett parameters. Such a study would provide invaluable quantitative data for medicinal chemists and researchers in the field of materials science, enabling the rational design of novel compounds with tailored electronic properties. This guide provides the foundational protocols and theoretical framework to undertake such a systematic investigation.

Stability and Storage of 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is a heterocyclic compound with potential applications in pharmaceutical research and development. Understanding its chemical stability and optimal storage conditions is crucial for maintaining its integrity and ensuring the reliability of experimental results. This guide provides a summary of recommended storage conditions, potential degradation pathways, and general handling procedures based on the known characteristics of its constituent chemical moieties.

Recommended Storage Conditions

Proper storage is paramount to prevent degradation. The primary factors to control are temperature, light, and moisture.[1] The following table summarizes the recommended storage conditions for ensuring the long-term stability of this compound.

| Parameter | Recommended Condition | Rationale |

| Temperature | Long-term: 2-8 °C or -20 °CShort-term: Cool, ambient temperature | To minimize thermal degradation. Refrigeration or freezing is recommended for long-term storage.[1] |

| Light | Store in an amber or opaque, tightly sealed container.[1] | The pyridine ring is susceptible to photodegradation, especially from UV light.[1] |

| Atmosphere | Store in a dry environment. The use of a desiccator is advisable.[1] | To prevent hydrolysis. The compound should be stored in a tightly sealed container to minimize exposure to moisture.[1] |

| Container | Tightly sealed, chemically resistant container (e.g., glass).[2] | To prevent leakage, release of vapors, and reaction with the container material. |

Stability Profile and Potential Degradation

The chemical structure of this compound, containing both a brominated pyridine and a dimethyl-pyrrole moiety, suggests susceptibility to several degradation pathways.

Factors Leading to Degradation

| Factor | Potential Degradation Pathway | Consequence |

| Light (UV) | Photodegradation of the pyridine ring.[1] | Discoloration (e.g., yellowing) and loss of purity.[1] |

| Elevated Temperature | Thermal decomposition. | Loss of compound integrity. |

| Moisture/Humidity | Hydrolysis.[1] | Formation of corresponding amines and other degradation products.[1] |

| Strong Oxidizing Agents & Acids | Chemical reaction and decomposition. | Loss of the parent compound and formation of potentially hazardous byproducts.[3] |

Potential Degradation Mechanisms

The degradation of halogenated organic compounds can proceed through several mechanisms, including:

-

Hydrolysis: Nucleophilic substitution of the bromine atom by a hydroxyl group.[4]

-

Reduction: Replacement of the bromine atom with a hydrogen atom.[4]

-

Oxygenolytic Dehalogenation: Incorporation of oxygen atoms into the molecule, catalyzed by enzymes or light.[4]

The pyridine ring itself can be degraded by microorganisms through pathways involving initial hydroxylation and subsequent ring cleavage.[5][6][7]

Handling and Safety Precautions

Due to the presence of a brominated aromatic system, appropriate safety measures should be taken during handling.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is recommended:

-

Gloves: Nitrile gloves are recommended for handling pyridine-containing compounds.[8]

-

Eye Protection: Safety goggles or a face shield.[9]

-

Lab Coat: To prevent skin contact.[8]

Handling Procedures

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[2][8]

-

Dispensing: Avoid creating dust. For solid compounds, use appropriate tools for weighing and transferring.

-

Spills: In case of a spill, use an absorbent material like sand or vermiculite to contain it. The contained spill should then be transferred to a sealed container for proper disposal.[8]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Never pour down the drain.[8]

Experimental Protocols: General Stability Testing Methodology

As no specific stability data exists for this compound, a general protocol for assessing its stability is outlined below. Researchers should adapt this protocol to their specific needs.

Objective: To evaluate the stability of this compound under various stress conditions (e.g., temperature, humidity, light).

Materials:

-

This compound

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

Calibrated stability chambers (for controlled temperature and humidity)

-

Photostability chamber

-

Analytical balance

-

HPLC system with a suitable column and detector (e.g., UV-Vis)

Procedure:

-

Sample Preparation: Accurately weigh samples of the compound into appropriate vials. For solution stability, prepare solutions in relevant solvents at a known concentration.

-

Stress Conditions:

-

Thermal Stability: Place solid samples and/or solutions in stability chambers at various temperatures (e.g., 40°C, 60°C) and relative humidities (e.g., 75% RH).

-

Photostability: Expose solid samples and/or solutions to a light source in a photostability chamber according to ICH guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

Solution Stability: Store solutions in different solvents at various temperatures (e.g., room temperature, 2-8°C).

-

-

Time Points: Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4, 8 weeks).

-

Analysis:

-

Analyze the samples by a validated stability-indicating HPLC method to determine the purity of the compound and quantify any degradation products.

-

Monitor for any changes in physical appearance (e.g., color, clarity of solution).

-

-

Data Evaluation:

-

Calculate the percentage of remaining compound at each time point.

-

Determine the rate of degradation under each condition.

-

Identify and, if possible, characterize major degradation products.

-

Visualized Workflow for Storage and Handling

The following diagram illustrates the recommended workflow for the proper storage and handling of this compound.

Caption: Recommended workflow for the storage and handling of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 9. ehs.providence.edu [ehs.providence.edu]

Navigating the Solubility Landscape of 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical property that influences its bioavailability, processability, and formulation development. For a compound like 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine, which serves as a building block in the creation of more complex molecules, knowledge of its solubility profile in common organic solvents is essential for optimizing reaction conditions, selecting appropriate crystallization solvents, and developing purification strategies. This document presents a generalized yet detailed experimental approach for determining the solubility of this compound, enabling researchers to systematically evaluate its behavior in a range of common organic solvents.

Data Presentation: A Framework for Solubility Profiling

To ensure clarity and facilitate comparative analysis, all experimentally determined solubility data for this compound should be recorded in a structured format. The following table provides a template for presenting this quantitative data.

Table 1: Solubility of this compound in Common Organic Solvents at Ambient Temperature (20-25 °C)

| Solvent | Classification | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |

| Example: Dichloromethane | Chlorinated | Data to be determined | Data to be determined | e.g., Clear, colorless solution |

| Toluene | Aromatic Hydrocarbon | Data to be determined | Data to be determined | |

| Hexanes | Aliphatic Hydrocarbon | Data to be determined | Data to be determined | |

| Diethyl Ether | Ether | Data to be determined | Data to be determined | |

| Ethyl Acetate | Ester | Data to be determined | Data to be determined | |

| Acetone | Ketone | Data to be determined | Data to be determined | |

| Acetonitrile | Nitrile | Data to be determined | Data to be determined | |

| Methanol | Alcohol | Data to be determined | Data to be determined | |

| Ethanol | Alcohol | Data to be determined | Data to be determined | |

| Isopropanol | Alcohol | Data to be determined | Data to be determined | |

| N,N-Dimethylformamide (DMF) | Amide | Data to be determined | Data to be determined | |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Data to be determined | Data to be determined | |

| Water | Aqueous | Data to be determined | Data to be determined |

Experimental Protocol: Determination of Solubility

The following protocol outlines a standard laboratory procedure for determining the solubility of a solid organic compound in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars or a vortex mixer

-

Constant temperature bath or shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure: Shake-Flask Method

The shake-flask method is a widely accepted technique for solubility determination.

-

Preparation: Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature bath or shaker, typically set to ambient temperature (e.g., 25 °C). Agitate the mixture vigorously for a set period, often 24 to 48 hours, to ensure that equilibrium is reached.[2]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a sufficient time (e.g., 2-4 hours) to permit the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean, dry container. This step is critical to remove any suspended microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument to be used.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the solute.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Caption: A flowchart of the shake-flask method for solubility determination.

Conclusion

While specific, pre-existing quantitative data on the solubility of this compound in common organic solvents is limited in the public domain, this guide provides the necessary tools for researchers to generate this vital information. By following the detailed experimental protocol and utilizing the structured data presentation format, scientists and drug development professionals can build a comprehensive solubility profile for this compound. This, in turn, will facilitate more efficient process development, purification, and formulation activities, ultimately accelerating research and development timelines.

References

5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine: A Core Building Block for Advanced Kinase Inhibitors in Oncology

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction

5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine has emerged as a valuable heterocyclic building block in medicinal chemistry, particularly in the design and synthesis of novel kinase inhibitors for cancer therapy. Its unique structural features, comprising a reactive bromine atom on the pyridine ring and a sterically accessible 2,5-dimethylpyrrole moiety, make it an ideal scaffold for generating libraries of targeted therapeutic agents. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl substituents. This allows for the systematic exploration of the chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties of the resulting drug candidates. The 2,5-dimethylpyrrole group often plays a crucial role in establishing key interactions within the ATP-binding pocket of various kinases, contributing to the overall inhibitory activity of the molecule. This technical guide provides a comprehensive overview of the synthesis, application, and biological significance of this compound and its derivatives in the context of modern drug discovery.

Synthesis of the Core Building Block

The synthesis of this compound is most readily achieved through the Paal-Knorr pyrrole synthesis. This classical method involves the condensation of a 1,4-dicarbonyl compound, in this case, hexane-2,5-dione, with a primary amine, 2-amino-5-bromopyridine. The reaction is typically acid-catalyzed and proceeds via the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the desired pyrrole ring.

Experimental Protocol: Paal-Knorr Synthesis

The following is a general protocol for the Paal-Knorr synthesis of substituted pyrroles, which can be adapted for the synthesis of this compound.[1][2][3][4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-bromopyridine (1.0 eq), hexane-2,5-dione (1.0-1.2 eq), and a suitable solvent such as methanol or acetic acid.

-

Catalysis: Add a catalytic amount of a protic acid (e.g., a drop of concentrated HCl or acetic acid) to the mixture.

-

Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Application as a Building Block in Kinase Inhibitor Synthesis

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of kinase inhibitors. The bromine atom at the 5-position of the pyridine ring is strategically positioned for Suzuki-Miyaura cross-coupling reactions with a wide range of aryl- and heteroarylboronic acids or esters. This allows for the introduction of various substituents that can be tailored to interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the Suzuki-Miyaura cross-coupling of a bromo-pyridine derivative with an arylboronic acid, which is applicable for the derivatization of this compound.[5][6][7][8]

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (typically 2-5 mol%). Then, add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution of the base.

-

Heating: Stir the reaction mixture at an elevated temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine derivative.

Biological Activity of Derivatives: Targeting Oncogenic Kinases

Derivatives of this compound have shown significant potential as inhibitors of various protein kinases implicated in cancer progression. While specific data for direct derivatives of the title compound is limited in the public domain, valuable insights can be drawn from structurally analogous compounds. A notable example is a series of 5-bromo-7-azaindolin-2-one derivatives bearing a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety, which are analogs of the multi-kinase inhibitor Sunitinib.[9] These compounds have demonstrated potent in vitro anti-proliferative activity against a panel of human cancer cell lines.

Quantitative Data: In Vitro Anti-proliferative Activity

The half-maximal inhibitory concentrations (IC₅₀) of these Sunitinib analogs were determined using the MTT assay.[9]

| Compound ID | Modification on the Pyrrole Moiety | HepG2 (Liver Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) | Skov-3 (Ovarian Cancer) IC₅₀ (µM) |

| 23a | N-[3-(pyrrolidin-1-yl)propyl] | 2.871 | 3.245 | 4.112 |

| 23c | N-[2-(piperidin-1-yl)ethyl] | 3.105 | 3.872 | 4.533 |

| 23d | N-[2-(4-methylpiperazin-1-yl)ethyl] | 2.543 | 2.987 | 3.641 |

| 23f | N-[3-(piperidin-1-yl)propyl] | 2.654 | 3.011 | 3.879 |

| 23h | N-[3-(4-methylpiperazin-1-yl)propyl] | 2.488 | 2.876 | 3.213 |

| 23n | N-{2-[4-(methoxyimino)piperidin-1-yl]ethyl} | 2.998 | 3.542 | 4.018 |

| 23p | N-{3-[4-(ethoxyimino)piperidin-1-yl]propyl} | 2.357 | 2.659 | 3.012 |

| Sunitinib | (Reference Compound) | 31.594 | 40.127 | 49.036 |

Data extracted from a study on 5-bromo-7-azaindolin-2-one derivatives containing a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety, which are structurally similar to potential derivatives of this compound.[9]

Experimental Protocol: MTT Assay for IC₅₀ Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10][11][12][13]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Targeted Signaling Pathways

Kinase inhibitors derived from the this compound scaffold are often designed to target key signaling pathways that are dysregulated in cancer, such as those mediated by VEGFR-2, c-Met, and FLT3.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[14][15][16][17]

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), are implicated in tumor cell proliferation, survival, invasion, and metastasis.[18][19][20][21][22]

FLT3 Signaling Pathway

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the normal development of hematopoietic stem cells. Mutations in FLT3 are common in acute myeloid leukemia (AML) and lead to constitutive activation of the receptor, promoting leukemic cell proliferation and survival.[23][24][25][26][27]

Conclusion

This compound is a highly versatile and valuable building block in the field of medicinal chemistry. Its straightforward synthesis via the Paal-Knorr reaction and the reactivity of its bromine atom in Suzuki-Miyaura cross-coupling reactions provide a robust platform for the generation of diverse libraries of compounds. The demonstrated potent anti-proliferative activity of structurally related pyrrole-pyridine scaffolds against various cancer cell lines underscores the potential of this core structure in the development of novel kinase inhibitors. By targeting critical signaling pathways such as those mediated by VEGFR-2, c-Met, and FLT3, derivatives of this building block represent a promising avenue for the discovery of next-generation cancer therapeutics. Further exploration of the structure-activity relationships of compounds derived from this scaffold is warranted to optimize their pharmacological profiles and advance them into clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. commerce.bio-rad.com [commerce.bio-rad.com]

- 17. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 27. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Computational Insights into Bromo-Methyl-Pyridine Amine Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-methyl-pyridine amine derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their structural scaffold, featuring a pyridine ring substituted with bromine, methyl, and amine groups, offers a versatile platform for the synthesis of novel molecules with diverse biological activities. The strategic placement of these functional groups allows for fine-tuning of the physicochemical and pharmacological properties of the derivatives, making them attractive candidates for targeting a range of biological pathways. This technical guide provides an in-depth overview of the theoretical and computational studies of bromo-methyl-pyridine amine derivatives, with a focus on their synthesis, electronic properties, and potential as therapeutic agents. While a variety of isomers exist for bromo-methyl-pyridine amines, the scientific literature is predominantly focused on the derivatives of 5-bromo-2-methylpyridin-3-amine, which will be the primary subject of this guide.

Synthesis of Bromo-Methyl-Pyridine Amine Derivatives

The synthesis of bromo-methyl-pyridine amine derivatives is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki cross-coupling reaction being a prevalent method for creating diverse aryl-substituted pyridine amines from a bromo-pyridine precursor.[1]

Experimental Protocol: Suzuki Cross-Coupling Reaction

This protocol details the synthesis of various aryl-substituted pyridine amines starting from 5-bromo-2-methylpyridin-3-amine.[1][2]

Reactant Preparation:

-

In a reaction vessel, combine the starting material, 5-bromo-2-methylpyridin-3-amine (1.0 equivalent), with the desired arylboronic acid (1.1 equivalents).

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (5 mol %), and a base, like K₃PO₄ (1.5-2.3 equivalents).[1]

Solvent and Reflux:

-

Suspend the mixture in a solvent system of 1,4-dioxane and water, typically in a 4:1 ratio.

-

Heat the mixture to reflux at approximately 90°C for 18 hours under a nitrogen atmosphere.[1]

Monitoring and Workup:

-

Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.[1]

Extraction and Purification:

-

Pour the reaction mixture into water to precipitate the crude product.

-

Filter the solid and wash it with deionized water.

-

Further purification is typically achieved through recrystallization or column chromatography to yield the final product.[1]

A generalized workflow for the Suzuki cross-coupling reaction is depicted in the following diagram:

Theoretical and Computational Studies

Density Functional Theory (DFT) calculations are instrumental in understanding the geometric, electronic, and vibrational properties of bromo-methyl-pyridine amine derivatives at the quantum level. These computational studies provide valuable insights into the reactivity, stability, and spectroscopic characteristics of these molecules.

Computational Protocol: DFT Calculations

The following protocol outlines a standard approach for the computational analysis of bromo-methyl-pyridine amine derivatives.[2]

Software:

-

Utilize a quantum chemistry software package such as the GAUSSIAN suite of programs.[2]

Method and Basis Set:

-

Employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional for the calculations.

-

For geometry optimization and electronic properties, the 6-31G(d,p) basis set is effective.

-

For more precise frequency and spectroscopic calculations, a larger basis set like 6-311++G(d,p) is often used.[2]

The general workflow for DFT calculations is illustrated below:

Quantitative Data from DFT Studies

The following tables summarize key quantitative data obtained from DFT studies on derivatives of 5-bromo-2-methylpyridin-3-amine. These calculations were performed at the B3LYP/6-31G(d,p) level of theory.[2]

Table 1: Frontier Molecular Orbitals and Dipole Moments of 5-Aryl-2-methylpyridin-3-amine Derivatives

| Derivative (Aryl Group) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE, eV) | Dipole Moment (Debye) |

| Phenyl | -5.28 | -0.42 | 4.86 | 2.89 |

| 4-Methylphenyl | -5.17 | -0.38 | 4.79 | 3.12 |

| 4-Methoxyphenyl | -5.09 | -0.32 | 4.77 | 3.45 |

| 4-Chlorophenyl | -5.42 | -0.68 | 4.74 | 2.76 |

| 4-Fluorophenyl | -5.39 | -0.61 | 4.78 | 2.81 |

| 3,4-Difluorophenyl | -5.51 | -0.75 | 4.76 | 3.92 |

Data sourced from DFT calculations at the B3LYP/6-31G(d,p) level of theory.[2]

A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity and lower kinetic stability.[2]

Biological Activities and Drug Development Potential

Derivatives of bromo-methyl-pyridine amines have been investigated for a range of biological activities, highlighting their potential in drug development.

Anti-Thrombolytic, Biofilm Inhibition, and Haemolytic Activities

A study on a series of novel pyridine derivatives synthesized from 5-bromo-2-methylpyridin-3-amine revealed interesting biological profiles.[2]

Table 2: Biological Activities of Selected 5-Aryl-2-methylpyridin-3-amine Derivatives

| Compound | Anti-Thrombolytic Activity (% Lysis) | Biofilm Inhibition (E. coli, %) | Haemolytic Activity (% Lysis) |

| Series 1 (2a-i) | |||

| 2a (Phenyl) | 15.6 | 83.6 | 5.2 |

| 2b (4-Methylphenyl) | 18.9 | 84.3 | 6.8 |

| 2f (4-(Methylsulfonyl)phenyl) | 12.1 | 91.9 | 4.1 |

| Series 2 (4a-i, N-acetylated) | |||

| 4a (Phenyl) | 21.5 | 87.4 | 7.5 |

| 4b (4-Methylphenyl) | 41.3 | 83.9 | 9.3 |

| 4f (4-(Methylsulfonyl)phenyl) | 19.8 | 87.1 | 6.2 |

Data adapted from Ahmad et al. (2017).[2]

Notably, compound 4b exhibited the highest anti-thrombolytic activity, while compound 2f was the most potent against E. coli biofilm formation.[2]

Molecular Docking and QSAR Studies: A Prospective Outlook

While specific and detailed molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies on a broad range of bromo-methyl-pyridine amine derivatives are not extensively available in the current literature, the versatile scaffold of these compounds makes them prime candidates for such computational drug design approaches.

Molecular Docking

Molecular docking simulations can predict the preferred orientation of a ligand when bound to a protein target. This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. For bromo-methyl-pyridine amine derivatives, docking studies could be employed to investigate their binding modes with various enzyme targets, such as kinases, which are often implicated in cancer and inflammatory diseases. The general workflow for a molecular docking study is as follows:

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds, thereby guiding lead optimization. For bromo-methyl-pyridine amine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be particularly useful. These methods correlate the 3D steric and electrostatic fields of the molecules with their biological activity, providing a more detailed understanding of the structure-activity relationship.

Conclusion

The theoretical and computational studies on bromo-methyl-pyridine amine derivatives, particularly those derived from 5-bromo-2-methylpyridin-3-amine, have provided significant insights into their synthesis, electronic properties, and biological potential. The robust synthetic methodologies, primarily centered around the Suzuki cross-coupling reaction, allow for the generation of a diverse library of compounds. DFT calculations have been instrumental in elucidating their electronic structure and reactivity. Preliminary biological screenings have revealed promising activities in areas such as anti-thrombosis and anti-biofilm formation.

For drug development professionals, this class of compounds represents a promising starting point for the design of novel therapeutic agents. Future research efforts should focus on expanding the synthetic and computational studies to other isomers of bromo-methyl-pyridine amine to broaden the understanding of this chemical space. Furthermore, detailed molecular docking and QSAR studies are warranted to fully exploit the therapeutic potential of these derivatives, particularly in the context of enzyme inhibition for diseases such as cancer and inflammatory disorders. The integration of these computational and experimental approaches will undoubtedly accelerate the discovery and development of new drugs based on the bromo-methyl-pyridine amine scaffold.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the Suzuki-Miyaura cross-coupling reaction of 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine with various arylboronic acids. This reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of novel biaryl compounds, which are prevalent in pharmacologically active molecules.[1][2]

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed carbon-carbon bond-forming reaction.[3][4] It offers a powerful method for synthesizing unsymmetrical biaryls from the reaction of an aryl or vinyl halide with an aryl- or vinylboronic acid in the presence of a palladium catalyst and a base.[2][3] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and generally high yields.[3] This protocol is specifically tailored for the coupling of this compound, a key intermediate in the development of various therapeutic agents.

Reaction Principle

The catalytic cycle of the Suzuki coupling reaction involves three primary steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Experimental Protocol

This protocol is a generalized procedure based on established methods for Suzuki coupling of similar heterocyclic halides.[3] Optimization of reaction conditions may be necessary for specific arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane/water (4:1), DME, Toluene)

-

Schlenk flask or microwave vial

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Procedure:

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition: Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask under the inert atmosphere.

-

Reaction: Stir the reaction mixture at a temperature ranging from 80 °C to 110 °C.[2][3] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Suzuki coupling of various bromo-pyridines and related substrates, which can be extrapolated for this compound.

Table 1: Screening of Palladium Catalysts and Reaction Conditions

| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 15 | Moderate to Good[3] |

| 2 | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DME | 80 | 2 | Good[1] |

| 3 | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ (2) | Toluene | 100 | 12 | Good to Excellent |

| 4 | Pd/C (10) | Na₂CO₃ (2) | Ethanol/H₂O (1:1) | 85 | 24 | Moderate |

Yields are generalized from similar reactions and may vary depending on the specific arylboronic acid used.

Table 2: Substrate Scope with Various Arylboronic Acids

| Entry | Arylboronic Acid | Product | Expected Yield (%) |

| 1 | Phenylboronic acid | 5-Phenyl-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | 80-90 |

| 3 | 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | 75-85 |

| 4 | 3-Thiopheneboronic acid | 5-(Thiophen-3-yl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | 70-80 |

| 5 | 2-Naphthylboronic acid | 5-(Naphthalen-2-yl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | 80-90 |

Expected yields are estimates based on literature for analogous substrates.

Visualizations

Diagram 1: Experimental Workflow for Suzuki Coupling

Caption: Workflow for the Suzuki coupling reaction.

Diagram 2: Key Components of the Suzuki Coupling Reaction

Caption: Relationship of key reaction components.

Troubleshooting

-

Low Yield:

-

Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

-

Screen different palladium catalysts, ligands, and bases.[5]

-

Increase the reaction temperature or time.

-

-

Formation of Side Products:

-

Homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid can sometimes mitigate this.

-

Debromination of the starting material can be an issue. A milder base or lower temperature might be necessary.

-

-

Difficult Purification:

-

If the product is difficult to separate from the catalyst residues, filtering the reaction mixture through a pad of Celite® before work-up can be beneficial.

-

Safety Precautions

-

Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

-

Organic solvents are flammable and should be handled with care.

-

Bases such as potassium carbonate and cesium carbonate are irritants. Avoid inhalation and skin contact.

-

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the Sonogashira coupling of 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine with various terminal alkynes. The Sonogashira cross-coupling reaction is a fundamental tool in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its typically mild reaction conditions and broad functional group tolerance.[2][3][4] Pyridine moieties are prevalent in numerous biologically active compounds, making the functionalization of substituted pyridines like this compound a significant endeavor in drug discovery and development.[2][4]

The protocols and data presented herein are based on established procedures for structurally analogous bromopyridine substrates and serve as a robust starting point for reaction optimization.

General Reaction Scheme

The general scheme for the Sonogashira coupling of this compound with a terminal alkyne is depicted below. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, most commonly copper(I) iodide (CuI), in the presence of a suitable base and solvent.[1][2][5]

Figure 1. General reaction scheme for the Sonogashira coupling of this compound.

Caption: Sonogashira coupling of this compound.

Recommended Reaction Conditions